molecular formula C9H13NO2 B561096 4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 102440-24-4

4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B561096
CAS RN: 102440-24-4
M. Wt: 167.208
InChI Key: LTVCHIWXEGUZJN-UHFFFAOYSA-N
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Description

“4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C9H13NO2. It is a type of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is known as a biologically active scaffold which possesses a diverse nature of activities .


Molecular Structure Analysis

The molecular structure of “4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid” can be represented by the SMILES string Cc1c[nH]c(C)c1C(O)=O . This indicates that the compound contains a pyrrole ring with isopropyl and methyl substituents, as well as a carboxylic acid group.

Scientific Research Applications

  • Synthesis of α-Aminopyrrole Derivatives : A synthesis method for methyl 5-aminopyrrole-3-carboxylates demonstrates the potential for creating pyrrole-containing products with applications in pharmaceuticals and organic chemistry (Galenko et al., 2019).

  • Four-Component Reaction Synthesis : The synthesis of certain pyrrole derivatives via a four-component reaction indicates applications in creating complex organic compounds, potentially useful in drug discovery and materials science (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).

  • Unusual Ring Annulation in Synthesis : The synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives showcases the versatility of pyrrole derivatives in organic synthesis, potentially leading to novel pharmaceuticals or materials (Alizadeh, Hosseinpour, & Rostamnia, 2008).

  • Antibacterial Applications : A study on 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids derived from pyrrole carboxylates showed antibacterial activity, suggesting applications in developing new antibiotics (Toja et al., 1986).

  • Influenza Neuraminidase Inhibitors : Research on pyrrolidine cores, similar to pyrrole carboxylates, in the context of influenza neuraminidase inhibitors, indicates potential in antiviral drug development (Wang et al., 2001).

  • Antimicrobial Agents : Synthesis of novel pyrrole derivatives with demonstrated antimicrobial activities suggests applications in developing new antimicrobial agents (Hublikar et al., 2019).

Future Directions

The future directions for research on “4-Isopropyl-2-methyl-1H-pyrrole-3-carboxylic acid” and similar compounds could involve exploring their potential therapeutic applications, given the diverse biological activities of pyrrole derivatives . Additionally, further studies could focus on optimizing the synthesis process and investigating the specific chemical reactions and mechanisms of action of these compounds.

properties

IUPAC Name

2-methyl-4-propan-2-yl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-5(2)7-4-10-6(3)8(7)9(11)12/h4-5,10H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVCHIWXEGUZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723603
Record name 2-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102440-24-4
Record name 2-Methyl-4-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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